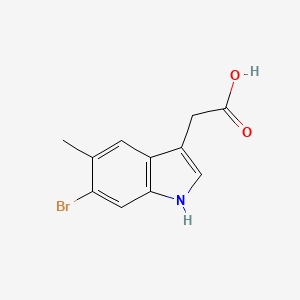

6-Bromo-5-methylindole-3-acetic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNO2 |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

2-(6-bromo-5-methyl-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C11H10BrNO2/c1-6-2-8-7(3-11(14)15)5-13-10(8)4-9(6)12/h2,4-5,13H,3H2,1H3,(H,14,15) |

InChI Key |

BPFSTSFKGPNTBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NC=C2CC(=O)O |

Origin of Product |

United States |

Preparation Methods

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . Industrial production methods may involve the use of more scalable and efficient processes, such as the use of indolylboronic acids and electrophilic compounds .

Chemical Reactions Analysis

6-Bromo-5-methylindole-3-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common reagents used in these reactions include titanium(III) chloride for reduction and various electrophiles for substitution reactions. Major products formed from these reactions include substituted indoles and other functionalized derivatives .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex indole derivatives, which are essential in developing new pharmaceuticals.

Biology

- Biological Activity : Research indicates that 6-Bromo-5-methylindole-3-acetic Acid exhibits significant biological activities, including antimicrobial and anticancer properties.

Medicine

- Therapeutic Potential : The compound is investigated for its potential in treating various diseases, particularly cancer and infections.

Industry

- Material Development : It is utilized in the development of new materials, enhancing chemical processes in industrial applications.

Antitumor Activity

Research highlights the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as downregulation of anti-apoptotic proteins like Bcl-2.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 7.5 | Induction of apoptosis via Bcl-2 downregulation |

This compound's ability to enhance autophagy proteins further supports its role as an anticancer agent.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. For instance, it has been reported to inhibit the growth of Escherichia coli effectively.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 μg/mL |

These findings suggest its potential as a broad-spectrum antimicrobial agent.

Neuroprotective Properties

Emerging studies indicate that indole derivatives may offer neuroprotective effects, potentially beneficial for treating neurodegenerative diseases through modulation of neurotransmitter systems and oxidative stress reduction.

Case Studies

- Antitumor Efficacy : A study using xenografted mouse models demonstrated that treatment with indole derivatives significantly reduced tumor weight and volume, showcasing their therapeutic potential in oncology.

- Antimicrobial Testing : In vitro assays confirmed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylindole-3-acetic acid involves its interaction with specific molecular targets and pathways. As an indole derivative, it may interact with various receptors and enzymes, influencing biological processes such as cell growth, differentiation, and apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 6-Bromo-5-methylindole-3-acetic Acid and related indole derivatives:

Key Observations

Positional Isomerism :

- The substitution pattern significantly impacts physicochemical properties. For example, 5-Bromo-6-methylindole-3-carboxylic Acid (CAS: 1360928-54-6) differs from the target compound in bromine and methyl group positions, leading to a lower molecular weight (254.08 vs. ~272.11 g/mol) .

Functional Group Modifications :

- Replacement of the acetic acid group with an oxoacetic acid (e.g., 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid) introduces a ketone moiety, altering reactivity and solubility .

- Ester derivatives (e.g., methyl or ethyl esters) enhance lipophilicity, making them more suitable for synthetic intermediates .

Additional Substituents: Compounds like 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS: 1895356-53-2) incorporate fluorine and carbaldehyde groups, which may influence electronic properties and bioavailability .

Physical Properties: Limited data on density and boiling points (e.g., 1.60 g/cm³ for the carbaldehyde derivative) suggest that halogenation and alkylation increase density compared to non-halogenated indoles .

Research Implications

- Synthetic Utility : Methyl and ethyl esters of this compound are critical intermediates for coupling reactions or further functionalization .

- Pharmacological Potential: The presence of bromine and methyl groups may enhance binding affinity in kinase inhibitors or anti-inflammatory agents, though specific biological data are lacking in the provided evidence.

- Comparative Reactivity : Oxoacetic acid derivatives (e.g., 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid) are more electrophilic than their acetic acid counterparts, favoring nucleophilic additions .

Biological Activity

6-Bromo-5-methylindole-3-acetic acid is a significant compound in the field of medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a bromine atom at the sixth position and a methyl group at the fifth position of the indole ring. Its molecular formula is , and it has garnered interest for its potential as a plant hormone analog, similar to indole-3-acetic acid (IAA), which plays a crucial role in plant growth and development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation, differentiation, and apoptosis.

- Enzyme Modulation : It has been shown to inhibit certain enzymes linked to cancer cell proliferation, suggesting potential anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.

Anticancer Effects

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, it was observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown promise in reducing inflammation. It modulates immune responses by affecting cytokine production in dendritic cells and T cells, potentially offering therapeutic benefits for inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Applications in Medicine and Agriculture

The potential applications of this compound extend beyond basic research:

- Medicinal Chemistry : Due to its diverse biological activities, it is being explored as a lead compound for drug development targeting infectious diseases and cancer.

- Agriculture : As a plant hormone analog, it may be utilized to enhance plant growth and resistance against pathogens, thereby improving crop yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.